molecular formula C10H20N2O2 B6598070 1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine CAS No. 1909313-21-8

1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine

Cat. No. B6598070
CAS RN: 1909313-21-8
M. Wt: 200.28 g/mol
InChI Key: ZCULVDOGCBVBGX-UHFFFAOYSA-N
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Description

1-(2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine, otherwise known as 1,4-dioxane, is a heterocyclic organic compound commonly used in organic synthesis. It is a colorless, low-boiling liquid with a faint sweet odor and is miscible with water and most organic solvents. 1,4-dioxane has a wide range of applications in the pharmaceutical and chemical industries, such as solvents, reagents, and catalysts. In addition, it has been used in the study of biochemical and physiological processes, as well as in laboratory experiments.

Mechanism of Action

1,4-dioxane acts as a Lewis base, meaning it can donate electrons to form covalent bonds with Lewis acids. This makes it a useful solvent for organic compounds, as it can dissolve a variety of organic compounds. In addition, it can act as a catalyst in the polymerization of organic compounds, and can be used as a reagent in chemical reactions.
Biochemical and Physiological Effects
1,4-dioxane has been used in the study of biochemical and physiological processes. It has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on the body. In addition, it has been used in the study of metabolic pathways and enzymatic reactions.

Advantages and Limitations for Lab Experiments

1,4-dioxane is a useful solvent for a variety of organic compounds, and is miscible with water and most organic solvents. It has a low boiling point and is relatively non-toxic, making it a safe choice for laboratory experiments. However, it can be corrosive, and should be handled with care. In addition, it can react with certain compounds, and should not be used in the presence of strong acids or bases.

Future Directions

1,4-dioxane has a wide range of applications in the pharmaceutical and chemical industries, and its use in scientific research is likely to continue to grow. Possible future directions for research include the use of 1,4-dioxane as a solvent for the synthesis of pharmaceutical drugs, as a reagent in chemical reactions, and as a catalyst in the polymerization of organic compounds. In addition, further research could be done on the biochemical and physiological effects of 1,4-dioxane, as well as its potential use in the study of metabolic pathways and enzymatic reactions.

Synthesis Methods

1,4-dioxane can be synthesized via several methods, including the reaction of ethylene glycol and formaldehyde in the presence of an acid catalyst, the reaction of ethylene glycol and malononitrile, and the reaction of ethylene glycol and dimethylformamide. The most common method of synthesis is the reaction of ethylene glycol and formaldehyde in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds as follows:
CH2OH-CH2OH + HCHO → CH2-O-CH2-CH2-O-CH2 + H2O

Scientific Research Applications

1,4-dioxane is widely used in scientific research due to its low boiling point and its ability to dissolve a variety of organic compounds. It is commonly used as a solvent in the synthesis of organic compounds, as a reagent in chemical reactions, and as a catalyst in the polymerization of organic compounds. In addition, it is used in the study of biochemical and physiological processes, as well as in laboratory experiments.

properties

IUPAC Name

1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-11-4-6-12(7-5-11)3-2-10-13-8-9-14-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCULVDOGCBVBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-methylpiperazine

CAS RN

1909313-21-8
Record name 1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine
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